molecular formula C14H21N5O2 B2465528 8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 1010910-24-3

8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2465528
CAS RN: 1010910-24-3
M. Wt: 291.355
InChI Key: UBEZQWFVZLMOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, also known as roscovitine, is a synthetic purine derivative that has gained attention in the scientific community due to its potential use as a research tool. This compound has been shown to have inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Mechanism of Action

Roscovitine works by inhibiting CDKs, which are enzymes that play a crucial role in cell cycle regulation. CDKs are involved in the phosphorylation of proteins that control the progression of the cell cycle. By inhibiting CDKs, 8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can prevent the cell from progressing through the cell cycle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on CDKs, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of cAMP, a signaling molecule that plays a role in many cellular processes. Roscovitine has also been shown to inhibit the activity of other enzymes, including protein kinase A and glycogen synthase kinase 3.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione in lab experiments is its specificity for CDKs. This allows researchers to selectively inhibit CDKs without affecting other enzymes or cellular processes. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which can make it difficult to use in animal studies. Additionally, it has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another direction is the study of the neuroprotective effects of this compound in more detail, with the goal of developing it as a treatment for neurodegenerative diseases. Additionally, the potential use of this compound in the treatment of viral infections such as HIV and HCV warrants further investigation.

Synthesis Methods

Roscovitine can be synthesized through a multi-step process starting from commercially available materials. The synthesis involves several chemical reactions, including the condensation of 2-amino-6-chloropurine with isobutyraldehyde, followed by a series of oxidation and reduction steps. The final product is obtained through the reaction of the intermediate with phosgene.

Scientific Research Applications

Roscovitine has been extensively studied for its potential use as a research tool in various fields of science. Its inhibitory effects on CDKs make it a promising candidate for cancer research, as CDKs are often overexpressed in cancer cells. Roscovitine has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has been studied for its potential use in the treatment of viral infections such as HIV and HCV.

properties

IUPAC Name

2,4-dimethyl-6-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-9(2)5-6-18-7-8-19-10-11(15-13(18)19)16(3)14(21)17(4)12(10)20/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEZQWFVZLMOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.